molecular formula C16H17N3OS B423082 2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423082
M. Wt: 299.4g/mol
InChI Key: YWNXUJHPCMFKGI-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarbothioamide core with a phenylmethylidene group and a 2-methylbenzyl ether substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common method includes the reaction of 4-[(2-methylbenzyl)oxy]benzaldehyde with thiosemicarbazide in ethanol under reflux conditions. This reaction yields the desired hydrazinecarbothioamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to hydrazine derivatives.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with biological macromolecules . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4g/mol

IUPAC Name

[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H17N3OS/c1-12-4-2-3-5-14(12)11-20-15-8-6-13(7-9-15)10-18-19-16(17)21/h2-10H,11H2,1H3,(H3,17,19,21)/b18-10+

InChI Key

YWNXUJHPCMFKGI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N

SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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